Enantiomeric Purity and Specific Rotation as Identity and Quality Benchmarks
N-Boc-L-valinol is supplied with a guaranteed enantiomeric purity of ≥99% ee, ensuring that the intended (S)-stereoisomer predominates [1]. Its specific rotation, measured as [α]²³/D = −23° (c = 1 in chloroform) , serves as a direct, quantitative identity check. In contrast, the D-enantiomer (CAS 106391-87-1) exhibits an opposite optical rotation sign (+22° to +23° under similar conditions) . Using the incorrect enantiomer would yield the mirror-image stereoisomer, which can profoundly alter biological activity and synthetic utility.
| Evidence Dimension | Enantiomeric purity (ee) and specific rotation |
|---|---|
| Target Compound Data | ≥99% ee; [α]²³/D = −23° (c = 1, CHCl₃) |
| Comparator Or Baseline | N-Boc-D-valinol: ≥97% purity; [α]²³/D = +22° to +23° (c = 1, CHCl₃) |
| Quantified Difference | Opposite sign of optical rotation; enantiomeric purity difference of up to 2% ee (≥99% vs ≥97%) |
| Conditions | Polarimetry in chloroform at 23°C; enantiomeric excess by chiral HPLC or GC |
Why This Matters
Procuring the correct L-enantiomer with high, specified ee is essential for ensuring the intended stereochemical outcome in asymmetric syntheses and for meeting regulatory purity requirements.
- [1] Starsky Chemical. N-Boc-L-Valinol (CAS 79069-14-0) Product Specification. Accessed 2026. View Source
